molecular formula C10H14BrNO B14068255 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B14068255
M. Wt: 244.13 g/mol
InChI Key: PPWNJFJGINPWAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: A derivative with additional hydroxyl groups.

    ®-6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: A compound with methoxy and benzyl substitutions .

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c1-11-5-4-8-6-10(12)3-2-9(8)7-11;/h2-3,6,12H,4-5,7H2,1H3;1H

InChI Key

PPWNJFJGINPWAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)O.Br

Origin of Product

United States

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